molecular formula C25H28N2O3 B283186 N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide

N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide

Cat. No. B283186
M. Wt: 404.5 g/mol
InChI Key: KDHHZCKCOJIXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide, also known as MP-10, is a synthetic compound that has been studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and migration. N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been shown to inhibit the activity of certain enzymes and proteins, including protein kinase B (Akt), glycogen synthase kinase 3β (GSK-3β), and matrix metalloproteinases (MMPs), which play important roles in cancer and neurological diseases.
Biochemical and Physiological Effects
N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. In neuroscience, N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurological disorders. In drug discovery, N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been used as a scaffold to design new compounds with improved pharmacological properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide in lab experiments is its high potency and selectivity, which make it a useful tool for studying specific signaling pathways and biological processes. Another advantage is its synthetic accessibility, which allows for easy modification and optimization of its chemical structure. However, one limitation of using N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide research, including the development of new analogs with improved pharmacological properties, the identification of new molecular targets and signaling pathways, and the evaluation of its potential as a therapeutic agent in various disease models. Additionally, the use of N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity. Overall, N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide is a promising compound with potential applications in various scientific research fields, and further studies are needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide involves several steps, which are outlined in various scientific publications. One such publication describes the synthesis of N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide using a palladium-catalyzed coupling reaction between 4-iodoanisole and 4-aminobenzyl alcohol, followed by a series of reactions to form the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been found to exhibit anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines. In neuroscience, N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In drug discovery, N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]phenyl]propanamide

InChI

InChI=1S/C25H28N2O3/c1-4-25(28)27-22-12-10-21(11-13-22)26-16-20-9-14-23(24(15-20)29-3)30-17-19-7-5-18(2)6-8-19/h5-15,26H,4,16-17H2,1-3H3,(H,27,28)

InChI Key

KDHHZCKCOJIXOC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC

Origin of Product

United States

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